(4-Methoxyphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate
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Overview
Description
(4-Methoxyphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate is a complex organic compound with a unique structure that combines a methoxyphenyl group with a dioxopyrimidine sulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate typically involves multi-step organic reactions. One common method starts with the preparation of the 4-methoxyphenyl precursor, which is then reacted with 1,3-dimethyl-2,4-dioxopyrimidine under specific conditions to introduce the sulfonate group. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through crystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
(4-Methoxyphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the methoxyphenyl group, potentially leading to the formation of quinones.
Reduction: Reduction reactions can target the dioxopyrimidine moiety, altering its oxidation state.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve specific solvents and temperatures to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
(4-Methoxyphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of (4-Methoxyphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate involves its interaction with specific molecular targets. In biological systems, it may inhibit or activate enzymes, alter cellular pathways, or interact with DNA or proteins. The exact pathways depend on the specific application and the derivative used .
Comparison with Similar Compounds
Similar Compounds
(4-Methoxyphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-carboxylate: Similar structure but with a carboxylate group instead of a sulfonate.
(4-Methoxyphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-phosphate: Contains a phosphate group, offering different reactivity and applications.
Uniqueness
The uniqueness of (4-Methoxyphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate lies in its sulfonate group, which imparts distinct chemical properties and reactivity compared to its carboxylate and phosphate analogs. This makes it particularly valuable in specific chemical reactions and applications where sulfonate functionality is desired .
Properties
IUPAC Name |
(4-methoxyphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O6S/c1-14-8-11(12(16)15(2)13(14)17)22(18,19)21-10-6-4-9(20-3)5-7-10/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPGKGPYXAQHPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)C)S(=O)(=O)OC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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